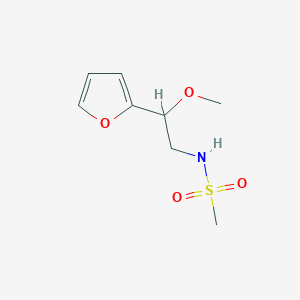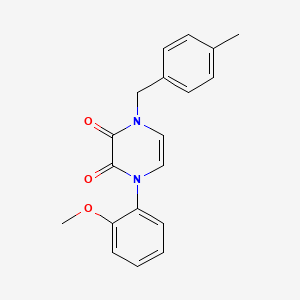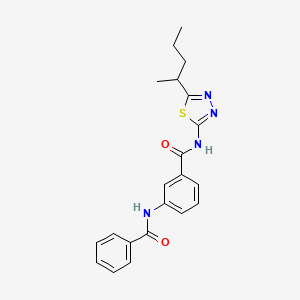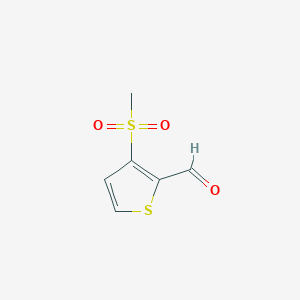
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide, also known as Furosemide, is a potent diuretic drug that has been widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. The chemical structure of Furosemide contains a sulfonamide group, which is responsible for its diuretic properties.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has been extensively researched for its diuretic properties and its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema. N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and liver cirrhosis.
Wirkmechanismus
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide also inhibits the reabsorption of calcium and magnesium ions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several biochemical and physiological effects, including increased urine output, decreased blood volume, and decreased blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia. N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide may also cause metabolic alkalosis, hyperuricemia, and ototoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and specificity for the inhibition of sodium and chloride reabsorption in the loop of Henle. However, N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide may be limited by its potential side effects, such as hypokalemia, hyperuricemia, and ototoxicity. These side effects may need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new diuretic drugs with fewer side effects may also be an area of future research.
Conclusion
In conclusion, N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide is a potent diuretic drug that has been extensively studied for its therapeutic applications. It acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle, leading to increased urine output and decreased blood volume and pressure. N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several advantages for lab experiments, but its potential side effects may need to be taken into consideration. Future research may focus on the development of new formulations and the investigation of its mechanism of action at the molecular level.
Synthesemethoden
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide can be synthesized using various methods, including the reaction between 2-furoic acid and chlorosulfonic acid, followed by the reaction with 2-(2-methoxyethyl)amine. Another method involves the reaction between 2-(2-methoxyethyl)aniline and methanesulfonyl chloride, followed by the reaction with furan-2-carboxylic acid. Both methods yield high purity N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-12-8(6-9-14(2,10)11)7-4-3-5-13-7/h3-5,8-9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQONOVQGSDQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)